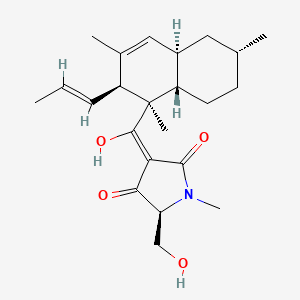
Methylequisetin
描述
Methylequisetin is a derivative of equisetin, a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid with notable antibiotic and cytotoxic activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylequisetin involves a chemo-enzymatic approach. The process begins with the preparation of a linear polyene precursor through a series of seven steps. This precursor undergoes an intramolecular Diels–Alder reaction facilitated by the enzyme Fsa2, which constructs the trans-decalin system of the molecule in a stereo-selective manner .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves optimizing the chemo-enzymatic synthesis route for large-scale production. This would include scaling up the preparation of the linear polyene precursor and the enzymatic reaction to ensure consistent yield and purity.
化学反应分析
Types of Reactions
Methylequisetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound. Substitution reactions can introduce new functional groups, leading to a variety of this compound derivatives.
科学研究应用
Methylequisetin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying complex natural product synthesis and enzymatic reactions.
Biology: It serves as a quorum-sensing inhibitor, attenuating virulence phenotypes in Pseudomonas aeruginosa without affecting bacterial growth.
Medicine: this compound exhibits antibiotic and cytotoxic activities, making it a potential candidate for developing new antimicrobial and anticancer agents.
Industry: Its antimicrobial properties are explored for applications in crop protection and as a potential herbicidal compound.
作用机制
Methylequisetin exerts its effects through multiple mechanisms:
Antibiotic Activity: It inhibits the growth of Gram-positive bacteria by interfering with bacterial cell wall synthesis or function.
Cytotoxic Activity: this compound induces cell death in certain cancer cell lines, possibly through the disruption of cellular processes or induction of apoptosis.
Quorum-Sensing Inhibition: It attenuates quorum-sensing-regulated virulence phenotypes in Pseudomonas aeruginosa, reducing the pathogenicity of the bacteria without affecting their growth.
相似化合物的比较
Similar Compounds
Methylequisetin is structurally similar to other tetramate-containing natural products, such as equisetin and quercetin derivatives. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of antibiotic, cytotoxic, and quorum-sensing inhibitory activities. Unlike some similar compounds, this compound exhibits a broad spectrum of biological activities, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
(3E,5S)-3-[[(1R,2S,4aR,6R,8aS)-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+/t13-,15-,16+,17+,18+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMRDYXXHRMRU-VCBFZIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1C(=C[C@H]2C[C@@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017684 | |
| Record name | Methylequisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405072-57-3 | |
| Record name | Methylequisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


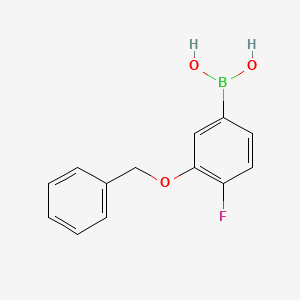
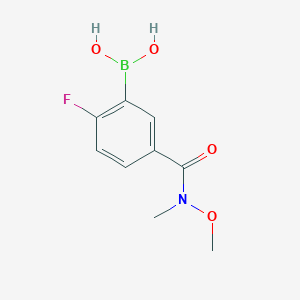
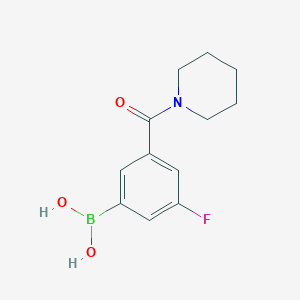
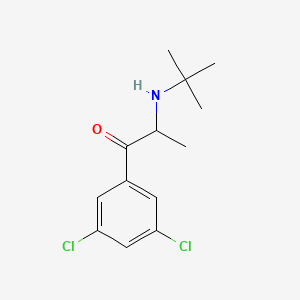
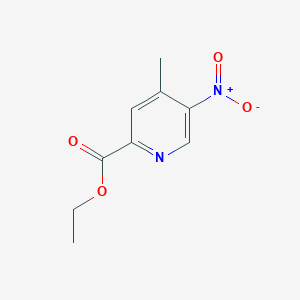
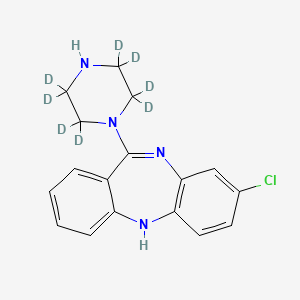
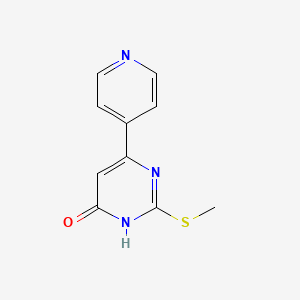
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B1437071.png)
![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
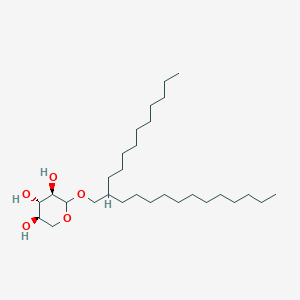
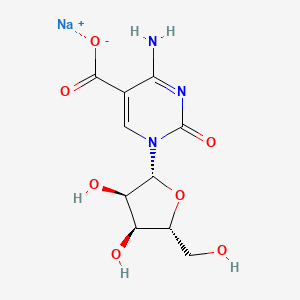
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
